molecular formula C8H4ClN3O2 B13233289 4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid

4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13233289
M. Wt: 209.59 g/mol
InChI Key: PZTOWUDRKRXKJE-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 4th position and a carboxylic acid group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper salts.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloropyrido[2,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H4ClN3O2/c9-6-4-1-2-5(8(13)14)12-7(4)11-3-10-6/h1-3H,(H,13,14)

InChI Key

PZTOWUDRKRXKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)C(=O)O

Origin of Product

United States

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